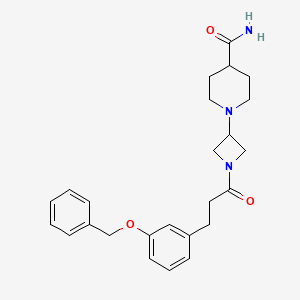

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3/c26-25(30)21-11-13-27(14-12-21)22-16-28(17-22)24(29)10-9-19-7-4-8-23(15-19)31-18-20-5-2-1-3-6-20/h1-8,15,21-22H,9-14,16-18H2,(H2,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAIRRJQOSHMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidin-3-yl Intermediate

Azetidine derivatives are often synthesized via:

- Cyclization Reactions : Intramolecular nucleophilic attack on activated intermediates (e.g., bromoamides).

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates.

Example from Patent EP4008328A1 :

A Boc-protected azetidine intermediate was prepared via intramolecular urea formation after silylation. The reaction used:

Introduction of 3-(3-(Benzyloxy)phenyl)propanoyl Group

The propanoyl group is introduced via:

- Nucleophilic Acyl Substitution : Reaction of azetidin-3-amine with 3-(3-(benzyloxy)phenyl)propanoyl chloride.

- Coupling Agents : HATU, EDC, or DCC with DIPEA to facilitate amide bond formation.

Key Steps :

Piperidine-4-carboxamide Coupling

The final step involves coupling the azetidine-propanoyl intermediate with piperidine-4-carboxamide.

Methodology :

- Deprotection : Removal of Boc groups using TFA or HCl in dioxane to generate the free amine.

- Amide Bond Formation : Reaction with piperidine-4-carboxylic acid derivatives using:

Example from Patent EP2857401B1 :

A piperidine derivative was coupled to a benzyl-protected intermediate via palladium-catalyzed cross-coupling. The reaction used:

Critical Reaction Conditions and Optimization

Intermediate Preparation (Boc-Protected Azetidine)

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Silylation | TBSCl, imidazole, DMF | 85% | |

| Intramolecular Urea Formation | HATU, DIPEA, DMF | 75% | |

| Boc Deprotection | TFA/DCM, 0°C → RT | 90% |

Propanoyl Group Coupling

| Parameter | Value | Significance |

|---|---|---|

| Temperature | 0°C → RT | Prevents racemization |

| Solvent | THF or DMF | Ensures solubility |

| Coupling Agent | HATU | High efficiency for amide bonds |

| Reaction Time | 12–24 h | Completion monitored by TLC |

Final Coupling (Piperidine-4-carboxamide)

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Deprotection | TFA/DCM | 2 h, 25°C | 95% |

| Amide Coupling | HATU, DIPEA, DMF | 16 h, 25°C | 70–85% |

Purification and Characterization

Challenges and Considerations

- Azetidine Stability : Susceptible to ring-opening under acidic conditions; requires inert atmospheres during synthesis.

- Stereochemical Control : Piperidine-4-carboxamide requires enantiopure intermediates to avoid racemization.

- Benzyl Deprotection : Hydrogenolysis (H2, Pd/C) may be used post-synthesis to remove benzyloxy groups.

Chemical Reactions Analysis

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The compound’s structural analogs differ in substituents on the azetidine, piperidine, or aryl groups. Below is a comparative analysis of four closely related derivatives:

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (~60–70%) to 1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid (–13) due to shared benzyloxy and piperidine-azetidine motifs. However, its propanoyl-carboxamide side chain reduces similarity to simpler analogs like 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (~40–50% similarity) .

Structure-Activity Relationship (SAR) Insights

- Benzyloxy Group : Enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogs .

- Azetidine-Piperidine Scaffold : Conformational rigidity likely optimizes binding to targets like GPCRs or ion channels, as seen in related piperidine drugs .

- Carboxamide vs. Carboxylic Acid : The carboxamide terminus in the target compound may reduce ionization at physiological pH, improving oral bioavailability compared to carboxylic acid derivatives (e.g., ) .

Biological Activity

The compound 1-(1-(3-(3-(benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS Number: 2034528-99-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 421.5 g/mol . The structure features a piperidine ring, an azetidine moiety, and a benzyloxy phenyl group, which may contribute to its biological activity.

Pharmacological Activities

-

Antiviral Activity

- The compound's structural analogs have shown promising antiviral properties. For instance, derivatives containing piperazine and phenyl groups have been evaluated for their efficacy against various viral strains, including HIV-1 and HSV-1. Studies indicated that modifications in the structure could enhance antiviral potency and reduce cytotoxicity in cell lines such as Vero-76 and MT-4 .

-

Antibacterial and Antifungal Activity

- Similar compounds in the piperidine family have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, antifungal activity has been noted against yeasts like Candida albicans and molds such as Aspergillus niger.

- Cytotoxicity

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Viral Replication : The presence of the piperidine and azetidine rings may facilitate interaction with viral enzymes or receptors, inhibiting replication.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis, leading to cell lysis.

- Modulation of Cell Signaling Pathways : The compound may also influence signaling pathways related to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.